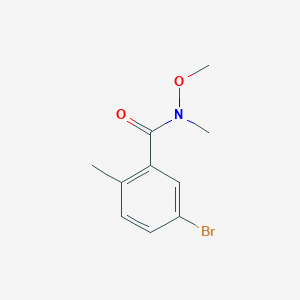

5-bromo-N-methoxy-N,2-dimethylbenzamide

Description

BenchChem offers high-quality 5-bromo-N-methoxy-N,2-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-methoxy-N,2-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

5-bromo-N-methoxy-N,2-dimethylbenzamide |

InChI |

InChI=1S/C10H12BrNO2/c1-7-4-5-8(11)6-9(7)10(13)12(2)14-3/h4-6H,1-3H3 |

InChI Key |

ZJAGXJWJPPDLOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)N(C)OC |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-N-methoxy-N,2-dimethylbenzamide: Structural Dynamics, Synthesis, and Applications in Advanced Medicinal Chemistry

Executive Summary

In modern drug discovery and complex organic synthesis, the precision of carbon-carbon bond formation is paramount. 5-Bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 842135-03-9)[1] serves as a highly specialized, bifunctional building block designed to exert absolute chemoselective control during nucleophilic acyl substitution. By leveraging the unique thermodynamic stability of the Weinreb amide motif alongside the steric and electronic tuning of an ortho-methyl aryl bromide core, this intermediate has become foundational in the synthesis of kinesin spindle protein (Eg5) inhibitors[2], NF-κB pathway modulators[3], and sodium-glucose cotransporter 2 (SGLT2) inhibitors[4].

This technical guide deconstructs the mechanistic rationale, synthetic protocols, and downstream applications of this critical intermediate, providing a self-validating framework for application scientists and drug development professionals.

Chemical Identity & Physicochemical Properties

The utility of 5-bromo-N-methoxy-N,2-dimethylbenzamide stems from its stable, easily handled nature, which resists spontaneous degradation or unwanted polymerization often seen in highly reactive acyl chlorides.

Table 1: Core Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 5-bromo-N-methoxy-N,2-dimethylbenzamide |

| CAS Registry Number | 842135-03-9[1] |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Key Structural Motifs | Aryl bromide (cross-coupling handle), ortho-methyl (steric shield), Weinreb amide (controlled acylation) |

| Physical State | Colorless to pale yellow oil/solid |

Structural Rationale & Mechanistic Dynamics

The architectural design of 5-bromo-N-methoxy-N,2-dimethylbenzamide is highly intentional, combining two distinct reactive domains:

The Weinreb Amide Functionality

Direct addition of organolithium or Grignard reagents to standard esters or acyl chlorides typically suffers from poor chemoselectivity, resulting in double addition and the formation of tertiary alcohols. The N-methoxy-N-methyl group solves this via the formation of a highly stable, 5-membered cyclic metal chelate[3]. When a nucleophile attacks the carbonyl carbon, the metal cation (Mg²⁺ or Li⁺) coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This thermodynamic "trap" prevents the collapse of the tetrahedral intermediate until the reaction is intentionally quenched with an aqueous acid, ensuring a strict 1:1 stoichiometric addition to yield a ketone[3].

The 5-Bromo-2-methylphenyl Core

The aromatic ring is pre-functionalized to dictate downstream pharmacology:

-

5-Bromo Substituent: Acts as an orthogonal reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange[2].

-

2-Methyl (ortho-Methyl) Group: Provides critical steric hindrance. In the context of Eg5 inhibitors, this methyl group forces the resulting biaryl or aryl-ketone systems into specific non-planar conformations, which are required for optimal binding within the hydrophobic P3 pocket of the kinesin motor protein[2].

Caption: Mechanism of controlled nucleophilic addition via stable tetrahedral chelate formation.

Advanced Synthetic Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems, where the causality of each reagent choice is explicitly defined.

Workflow 1: Synthesis of 5-Bromo-N-methoxy-N,2-dimethylbenzamide

This protocol converts 5-bromo-2-methylbenzoic acid into the Weinreb amide via an acyl chloride intermediate[2].

-

Activation (Vilsmeier-Haack Complexation): Dissolve 5-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous CH₂Cl₂ under an inert argon atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Causality: DMF reacts with the subsequent chlorinating agent to form the highly electrophilic Vilsmeier-Haack reagent, allowing for mild reaction conditions.

-

-

Chlorination: Slowly add oxalyl chloride (2.0 eq) dropwise at room temperature and stir for 2 hours[2].

-

Causality: Oxalyl chloride is chosen over thionyl chloride because its byproducts (CO, CO₂, HCl) are entirely gaseous, preventing the accumulation of harsh acidic residues that complicate purification.

-

-

In-Process Validation (Concentration): Concentrate the reaction mixture in vacuo to a residual oil[2].

-

Causality: Complete removal of unreacted oxalyl chloride is critical; failure to do so results in the competitive formation of unwanted amides in the next step, drastically reducing yield.

-

-

Amidation: Redissolve the oil in anhydrous CH₂Cl₂ and add it dropwise over 5 minutes to a pre-cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq)[5].

-

Causality: Triethylamine acts as a dual-purpose acid scavenger—neutralizing both the hydrochloride salt of the amine and the HCl generated during the substitution, driving the equilibrium forward.

-

-

Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield the pure amide.

Workflow 2: Controlled Grignard Addition to Form Aryl Ketones

This protocol utilizes the Weinreb amide to synthesize 1-(5-bromo-2-methylphenyl)ethanone, a precursor for NF-κB modulators[3].

-

Preparation: Dissolve 5-bromo-N-methoxy-N,2-dimethylbenzamide in anhydrous THF (0.3 M) and cool to 0 °C[6].

-

Nucleophilic Addition: Add methylmagnesium bromide (MeMgBr, 1.2 eq) dropwise over 20 minutes[3].

-

Causality: The low temperature controls the exothermic addition and stabilizes the magnesium-chelated tetrahedral intermediate, absolutely preventing secondary Grignard attacks.

-

-

Quenching: Stir for 1-2 hours, then slowly quench with 1M HCl[3].

-

Causality: The acidic environment breaks the metal-oxygen coordination, collapsing the tetrahedral intermediate to release the target ketone and water-soluble N,O-dimethylhydroxylamine.

-

Table 2: Downstream Reaction Profiles

| Transformation | Reagents & Conditions | Target Scaffold | Typical Yield |

| Grignard Addition | MeMgBr, THF, 0 °C to RT | 1-(5-bromo-2-methylphenyl)ethanone | 82-90%[3] |

| Reduction / Cross-Coupling | DIBAL-H, Toluene, 0 °C; then Pd/R-Li | Substituted Benzaldehydes | 75-85%[7] |

| Organometallic Coupling | R-MgX or R-Li, THF | Diarylketones (SGLT2 Scaffolds) | >80%[4] |

Downstream Applications in Drug Discovery

The strategic placement of functional groups on 5-bromo-N-methoxy-N,2-dimethylbenzamide allows it to serve as the structural nexus for several high-value therapeutic agents:

-

Oncology (Eg5 Kinesin Inhibitors): The amide is converted to a ketone, which is subsequently reduced and thioetherified to create S-trityl-L-cysteine analogues. These compounds are highly potent allosteric inhibitors of the mitotic kinesin Eg5, inducing monopolar spindles and mitotic arrest in lung cancer xenograft models[2],.

-

Metabolic Disease (SGLT2 Inhibitors): The Weinreb amide undergoes reaction with organometallic nucleophiles to produce diarylketones. These ketones are subsequently reduced to diphenylmethane derivatives, which form the core pharmacophore of SGLT2 inhibitors used in the treatment of type 2 diabetes[4].

-

Immunology (NF-κB Pathway Modulators): Grignard addition to the Weinreb amide yields an acetophenone intermediate. This is brominated and fused with thiourea to create substituted sulfamoyl benzamidothiazoles, which prolong NF-κB activation for targeted immune modulation[3].

-

Advanced Methodology (One-Pot Benzaldehyde Synthesis): The amide can be reduced with DIBAL-H to an intermediate that, without isolation, undergoes palladium-catalyzed cross-coupling with organolithium reagents to yield complex, highly substituted benzaldehydes[7].

Caption: Synthetic pathway and versatile downstream pharmaceutical applications of the Weinreb amide.

References

-

[2] Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models | Journal of Medicinal Chemistry - ACS Publications. 2

-

[7] Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Semantic Scholar. 7

-

[5] Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein... (Synthesis Section) | Journal of Medicinal Chemistry - ACS Publications.5

-

Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein... | PMC. Link

-

[8] STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS | LOCKSS. 8

-

[6] WO2013119946A1 - Long chain base sphingosine kinase inhibitors | Google Patents.6

-

[4] WO2012165914A2 - Novel diphenylmethane derivatives as sglt2 inhibitors | Google Patents. 4

-

[3] Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation | PMC - PubMed Central. 3

Sources

- 1. CAS [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2012165914A2 - Novel diphenylmethane derivatives as sglt2 inhibitors - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2013119946A1 - Long chain base sphingosine kinase inhibitors - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Comprehensive Technical Guide on 5-Bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 842135-03-9): Synthesis, Mechanistic Applications, and Protocols

Executive Summary

In advanced organic synthesis and drug development, bifunctional building blocks are critical for assembling complex molecular architectures. 5-Bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 842135-03-9) [1] is a highly versatile intermediate characterized by two orthogonal reactive sites: a Weinreb amide moiety and an aryl bromide.

This compound serves as a linchpin in the synthesis of Kinesin Spindle Protein (Eg5) inhibitors—potent chemotherapeutic agents targeting lung cancer and hematological malignancies[2]. Furthermore, its unique electronic properties allow it to be utilized in sophisticated one-pot cascade reactions, such as sequential reduction and palladium-catalyzed cross-coupling[3]. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and structural data to guide researchers in maximizing the utility of this compound.

Physicochemical Profiling & Structural Analysis

Before deploying this intermediate in complex workflows, it is essential to establish its baseline physicochemical profile. The presence of the ortho-methyl group induces steric hindrance that subtly alters the torsion angle of the amide bond, while the meta-bromo substituent provides a handle for transition-metal catalysis.

| Property | Value |

| Chemical Name | 5-Bromo-N-methoxy-N,2-dimethylbenzamide |

| CAS Registry Number | 842135-03-9[1] |

| Molecular Formula | C10H12BrNO2 |

| Molecular Weight | 258.11 g/mol |

| Key Functional Groups | Aryl bromide, Weinreb amide (N-methoxy-N-methylamide) |

| Primary Utility | Precursor for 1-(5-bromo-2-methylphenyl)ethanone (CAS: 90326-54-8)[4] |

Mechanistic Causality: The Weinreb Amide Advantage

Standard acyl chlorides and esters are notoriously difficult to react with organometallic reagents (like Grignard or organolithium reagents) without suffering from over-addition, which yields tertiary alcohols. 5-Bromo-N-methoxy-N,2-dimethylbenzamide circumvents this via the Weinreb ketone synthesis mechanism .

The Causality of Chelation: When an organometallic reagent attacks the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by the coordination of the metal cation (Mg²⁺ or Li⁺) to both the carbonyl oxygen and the methoxy oxygen. This stable 5-membered chelate ring prevents the expulsion of the N,O-dimethylhydroxylamine leaving group at room temperature. The intermediate only collapses to form the desired ketone upon the introduction of an aqueous acidic quench, which destroys the organometallic reagent and breaks the chelate[2],[4].

Mechanistic pathway of Weinreb amide reacting with organometallics to form ketones.

Synthetic Methodology: Preparation Protocol

The following self-validating protocol details the synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide from commercially available 5-bromo-2-methylbenzoic acid[2].

Step-by-Step Procedure

-

Activation (Acid Chloride Formation):

-

Dissolve 5-bromo-2-methylbenzoic acid (20 mmol, 4.30 g) in anhydrous CH₂Cl₂ (20 mL) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the highly reactive acid chloride intermediate.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).

-

Slowly add oxalyl chloride (40 mmol, 3.43 mL) at 0 °C, then allow the mixture to stir at room temperature for 2 hours. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as the active chlorinating species. This method is exceptionally mild and produces only volatile byproducts (CO, CO₂, HCl).

-

Validation Checkpoint 1: Concentrate the reaction mixture in vacuo. Quench a micro-aliquot in methanol; GC-MS should confirm complete conversion to the methyl ester, indicating 100% acid chloride formation.

-

-

Amidation:

-

Dissolve N,O-dimethylhydroxylamine hydrochloride (24 mmol) in anhydrous CH₂Cl₂ and add triethylamine (50 mmol) at 0 °C. Causality: Triethylamine neutralizes the hydrochloride salt to free the amine and acts as an acid scavenger for the HCl generated during the reaction.

-

Add the residual acid chloride oil dropwise to this solution. Stir for 2 hours at room temperature.

-

Validation Checkpoint 2: Perform TLC (10% MeOH in DCM). The disappearance of the baseline acid/acid chloride and the appearance of a new UV-active spot confirms the reaction. Purify via silica gel chromatography to yield the pure Weinreb amide[2].

-

Downstream Applications & Experimental Workflows

Workflow A: Ketone Synthesis for Eg5 Inhibitors

To synthesize S-trityl-L-cysteine-based inhibitors of the Kinesin Spindle Protein (Eg5)—which have demonstrated complete tumor regression in lung cancer xenograft models—the Weinreb amide is converted to a ketone[2].

-

Protocol: React 5-bromo-N-methoxy-N,2-dimethylbenzamide with methylmagnesium chloride (MeMgCl) in THF at 0 °C. Quench with 1M HCl to yield 1-(5-bromo-2-methylphenyl)ethanone (CAS: 90326-54-8)[4].

-

Validation: FT-IR will show a strong methyl ketone carbonyl stretch (~1680 cm⁻¹), replacing the amide carbonyl stretch.

Workflow B: One-Pot Reduction and Cross-Coupling Cascade

This advanced protocol utilizes the Weinreb amide's unique ability to form a stable intermediate to perform a reduction and a palladium-catalyzed cross-coupling in a single pot, yielding substituted benzaldehydes like 4-methyl-[1,1'-biphenyl]-3-carbaldehyde[3].

-

Protocol:

-

Dissolve the Weinreb amide (0.5 mmol) in dry toluene (2 mL) and cool to 0 °C.

-

Add DIBAL-H (1M in hexanes, 0.5 mL) dropwise. Causality: Low temperature ensures the formation of a stable aluminate intermediate without over-reduction to the alcohol.

-

Warm to room temperature and add a solution of pre-oxidized Pd(PtBu₃)₂. Causality: The bulky, electron-rich tri-tert-butylphosphine ligands facilitate the oxidative addition of the aryl bromide at room temperature, preserving the fragile aluminate intermediate.

-

Add phenyllithium (0.75 mmol) via syringe pump over 10 minutes.

-

Quench with 1M aqueous HCl to collapse the aluminate into the aldehyde.

-

-

Validation: ¹H NMR (400 MHz, CDCl₃) will reveal an aldehyde proton singlet at δ 10.33 ppm, confirming the cascade success[3].

One-pot reduction and cross-coupling cascade utilizing the Weinreb amide intermediate.

Quantitative Data Summary

The following table synthesizes the quantitative parameters and yields for the protocols discussed, providing a rapid reference for reaction scaling and optimization.

| Reaction Workflow | Starting Material | Key Reagents | Intermediate State | Typical Yield | Ref |

| Weinreb Amide Synthesis | 5-Bromo-2-methylbenzoic acid | Oxalyl chloride, DMF, Me(MeO)NH·HCl | Acid chloride | ~90-95% | [2] |

| Ketone Synthesis | 5-Bromo-N-methoxy-N,2-dimethylbenzamide | MeMgCl, THF | Tetrahedral Chelate | >85% | [4] |

| One-Pot Cascade | 5-Bromo-N-methoxy-N,2-dimethylbenzamide | DIBAL-H, Pd(PtBu₃)₂, PhLi | Aluminate | 77% | [3] |

References

Sources

- 1. CAS [chemicalbook.com]

- 2. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-(5-Bromo-2-methylphenyl)ethanone | 90326-54-8 | Benchchem [benchchem.com]

Solubility and Handling of 5-Bromo-N-methoxy-N,2-dimethylbenzamide: A Technical Guide

Topic: Solubility Profile and Solvent Selection for 5-Bromo-N-methoxy-N,2-dimethylbenzamide Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists

Executive Summary & Chemical Identity

5-Bromo-N-methoxy-N,2-dimethylbenzamide (often referred to as the Weinreb amide of 5-bromo-2-methylbenzoic acid) is a critical synthetic intermediate. It is primarily employed in the synthesis of aryl ketones via nucleophilic addition (Grignard or organolithium reagents) without over-addition to the alcohol—a unique property of the Weinreb functionality.

Understanding its solubility profile is essential not just for dissolution, but for optimizing reaction kinetics, work-up efficiency, and purification strategies. This guide synthesizes empirical data from patent literature and standard Weinreb amide physicochemical properties to provide a definitive handling protocol.

Physicochemical Profile

| Property | Value / Description |

| Systematic Name | 5-Bromo-N-methoxy-N,2-dimethylbenzamide |

| Core Moiety | o-Toluic acid derivative (Weinreb Amide) |

| Molecular Weight | ~272.12 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Polarity | Moderate (Amide functionality balanced by lipophilic bromo-tolyl core) |

| Key Precursor | 5-Bromo-2-methylbenzoic acid (CAS 79669-49-1) |

Solubility Profile in Organic Solvents

The solubility of 5-bromo-N-methoxy-N,2-dimethylbenzamide is dictated by the competition between its polar amide "head" and its lipophilic brominated aromatic "tail."

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for synthesis (from acid chloride) and chromatographic purification. |

| Chlorinated | Chloroform ( | Excellent | Alternative to DCM; useful for NMR analysis. |

| Ethers | Tetrahydrofuran (THF) | Excellent | Critical: The solvent of choice for subsequent Grignard/Lithium reactions due to coordination stability. |

| Ethers | Diethyl Ether ( | Good | Used in work-up/extraction. Slightly less solubilizing than THF but excellent for partitioning. |

| Esters | Ethyl Acetate (EtOAc) | Excellent | Primary solvent for liquid-liquid extraction (work-up) and silica gel chromatography. |

| Alcohols | Methanol / Ethanol | Good | Soluble, but avoid during Grignard reactions (protic quench). Useful for HPLC mobile phases. |

| Alkanes | Hexanes / Heptane | Low/Moderate | Precipitant: Often used to induce precipitation or as the non-polar component in column chromatography (e.g., 20% EtOAc/Hexanes). |

| Aqueous | Water / Brine | Insoluble | Immiscibility is key for aqueous work-up. The compound partitions strongly into the organic phase. |

Mechanistic Insight: The "Weinreb Chelation" Effect

In non-coordinating solvents (like Toluene or DCM), the Weinreb amide exists in a specific conformation. However, in coordinating solvents like THF , the solvent molecules coordinate with the metal centers (Mg or Li) during nucleophilic attack.

-

Recommendation: Always ensure the compound is fully dissolved in anhydrous THF or Et2O before cooling to cryogenic temperatures (-78°C) for organometallic additions to prevent precipitation of the starting material, which can stall the reaction.

Visualization: Solubility Logic & Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent based on the intended process step (Synthesis, Work-up, or Application).

Figure 1: Decision matrix for solvent selection based on process stage.

Experimental Protocols

Protocol A: Synthesis & Isolation (Solubility-Driven)

Context: Converting 5-bromo-2-methylbenzoic acid to the Weinreb amide.

-

Activation: Dissolve 5-bromo-2-methylbenzoic acid (1.0 equiv) in DCM (Dichloromethane) .

-

Why DCM? It provides excellent solubility for the acid and the intermediate acid chloride, and its low boiling point facilitates removal.

-

-

Reagent Addition: Add Oxalyl Chloride (1.2 equiv) and catalytic DMF. Stir until gas evolution ceases.

-

Coupling: Concentrate the acid chloride (remove excess oxalyl chloride) and re-dissolve in DCM . Add N,O-Dimethylhydroxylamine HCl (1.1 equiv) and Pyridine (2.5 equiv) at 0°C.

-

Solubility Check: The amine salt may be suspended, but as the reaction proceeds, the lipophilic Weinreb amide product will remain fully dissolved in DCM.

-

-

Work-up (Partitioning):

-

Concentration: Dry over

and concentrate in vacuo.-

Result: The product typically isolates as a viscous yellow oil or a low-melting solid. Do not expect an immediate crystalline powder.

-

Protocol B: Solubility Verification for Grignard Reaction

Context: Preparing the amide for reaction with Phenylmagnesium Bromide.

-

Weigh the crude amide oil.

-

Add Anhydrous THF to achieve a concentration of 0.5 M.

-

Visual Validation: The solution should be clear and homogeneous. If turbidity exists, it indicates residual inorganic salts (from the work-up).

-

Remediation: Filter the THF solution through a 0.45 µm PTFE syringe filter or a small pad of Celite/diatomaceous earth to remove salts before cooling.

-

-

Cool to -78°C. Check for precipitation. (Weinreb amides generally remain soluble in THF at cryogenic temperatures, unlike some crystalline esters).

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Cloudiness in THF | Residual salts (NaCl/Mg salts) from work-up. | Filter through Celite. Ensure the pre-workup drying step ( |

| Oiling out in Hexanes | Compound is too polar for pure alkanes. | Add a polar co-solvent (EtOAc or DCM) dropwise until dissolved, then use this mixture for chromatography. |

| Emulsion during Extraction | Similar densities of organic/aqueous layers. | Add Brine (sat. NaCl) to the aqueous layer to increase density and ionic strength ("salting out").[1] |

Synthesis Workflow Diagram

The following diagram details the chemical transformation and the associated solvent switches required to maintain solubility and reactivity.

Figure 2: Synthesis workflow highlighting critical solvent transitions.

References

-

Synthesis of SGLT2 Inhibitors (Canagliflozin Intermediates)

-

Title: Diphenylmethane derivatives as SGLT2 inhibitors.[2]

- Source: U.S. Patent 9,371,303 B2 (Example 1, synthesis of Weinreb amide 60).

- URL

-

- Title: N-Methoxy-N-methylamides as effective acylating agents.

-

Kinesin Spindle Protein Inhibitor Synthesis

- Title: Optimized S-Trityl-L-cysteine-Based Inhibitors of Kinesin Spindle Protein.

- Source:Journal of Medicinal Chemistry (2013).

-

URL:[Link]

- Note: Describes the conversion of 5-bromo-2-methylbenzoic acid to its Weinreb amide using oxalyl chloride in DCM.

Sources

safety data sheet SDS for 5-bromo-N-methoxy-N,2-dimethylbenzamide

[1]

Document Control:

-

Version: 1.0 (Research Grade)[1]

-

Status: Active / Research Use Only (RUO)

Chemical Identity & Structural Analysis[2][3]

This compound is a Weinreb amide , a pivotal intermediate designed for the controlled synthesis of ketones via nucleophilic acyl substitution. Its structure features a benzamide core substituted with a bromine atom (for further cross-coupling) and an ortho-methyl group (providing steric influence).[1]

| Property | Specification |

| IUPAC Name | 5-bromo-N-methoxy-N,2-dimethylbenzamide |

| Common Synonyms | N-methoxy-N-methyl-5-bromo-2-methylbenzamide; 5-Bromo-2-methyl-N-methoxy-N-methylbenzamide |

| CAS Number | 842135-03-9 |

| Molecular Formula | C₁₁H₁₃BrNO₂ |

| Molecular Weight | 272.14 g/mol |

| SMILES | CN(OC)C(=O)C1=C(C)C=CC(Br)=C1 |

| Physical State | Viscous Oil (Pale Yellow to Colorless) |

Structural Alerts:

-

Bromine Substituent: Facilitates Lithium-Halogen exchange or Palladium-catalyzed coupling (Suzuki/Buchwald), necessitating protection from moisture to prevent premature debromination or hydrolysis during storage.[1]

-

Weinreb Amide Moiety: Stable against over-addition of organometallics but susceptible to hydrolysis under strongly acidic or basic conditions.

Hazard Identification & Risk Assessment

While specific toxicological data for this exact CAS is limited, its classification is derived from the Structure-Activity Relationship (SAR) of halogenated benzamides and Weinreb amides. It is treated as a Category 2 Irritant .

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Statements

-

P261: Avoid breathing mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Handling, Storage & Stability Protocol

The physical state of this compound (oil) presents unique handling challenges compared to crystalline solids.

Storage Conditions

-

Temperature: Refrigerator (2–8°C ).

-

Atmosphere: Store under Argon or Nitrogen . Although Weinreb amides are relatively stable, the bromine substituent can be sensitive to light and long-term oxidation.

-

Container: Amber glass vial with a Teflon-lined cap to prevent leaching and light degradation.[1]

Operational Stability

-

Hydrolysis: Stable at pH 4–9. Rapidly hydrolyzes to the parent benzoic acid (5-bromo-2-methylbenzoic acid) in boiling HCl or NaOH.[1]

-

Solvent Compatibility: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF).

Handling Workflow Diagram

The following diagram outlines the decision logic for handling and emergency response, ensuring self-validating safety steps.

Figure 1: Operational workflow for handling 5-bromo-N-methoxy-N,2-dimethylbenzamide, emphasizing visual inspection and spill contingencies.

Emergency Response Measures

First Aid

-

Inhalation: Move to fresh air immediately. If respiratory irritation persists (coughing, tightness), seek medical attention.

-

Skin Contact: The oily nature requires thorough washing. Use soap and water immediately; alcohol-based sanitizers may increase absorption.[1]

-

Eye Contact: Flush with water for 15 minutes , lifting upper and lower lids.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Firefighting Measures

-

Flash Point: Predicted >110°C (closed cup).

-

Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam. Do not use water jet , as it may spread the oil.

-

Hazardous Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) under fire conditions. Firefighters must wear SCBA.

Synthesis & Experimental Context

Understanding the synthesis helps predict impurities. This compound is typically synthesized via the reaction of 5-bromo-2-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride .[1]

Common Impurities:

-

5-Bromo-2-methylbenzoic acid: Result of hydrolysis (Check via TLC: Acid stays at baseline in non-polar solvents).

-

Oxalyl chloride residues: If prepared via acid chloride method.

Experimental Application: This compound is primarily used to synthesize aryl ketones . Reaction with Grignard reagents (R-MgBr) or Organolithiums (R-Li) yields the ketone without over-addition to the tertiary alcohol, due to the stable tetrahedral chelate intermediate formed by the Weinreb amide.[1]

Toxicological Information

-

Acute Toxicity: No experimental LD50 data available. Treat as Harmful if swallowed (Category 4) based on analogue data.

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Mutagenicity: No data available.

-

Routes of Entry: Inhalation of aerosols, skin absorption (enhanced by lipophilicity of the oil).

Ecological & Disposal Considerations

-

Ecotoxicity: Halogenated aromatics can be persistent in the environment. Do not allow to enter drains or watercourses.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Must be treated as Halogenated Organic Waste.

Regulatory Information

-

US TSCA: Not listed. For Research and Development (R&D) Use Only .

-

REACH (EU): Not registered.

-

Transport (DOT/IATA): Not regulated as a dangerous good for transport, but "Keep Away from Foodstuffs" is recommended.

References

-

Chemical Identification: PubChem.[2][3] Compound Summary: 5-bromo-N-methoxy-N,2-dimethylbenzamide.[1] National Library of Medicine. Accessed March 2026. Link

-

Synthesis & Properties: Patent WO2005012326A1. Novel compounds having inhibitory activity against sodium-dependent transporter. (Describes synthesis and isolation as an oil). Link

-

Analogue Safety Data: Sigma-Aldrich. Safety Data Sheet: Weinreb Amide Derivatives. Accessed March 2026. Link

-

CAS Verification: ChemicalBook. 5-bromo-N-methoxy-N,2-dimethylbenzamide Product Page. Link

Strategic Synthesis & Applications of N-Methoxy-N-methyl-5-bromo-2-methylbenzamide

An In-Depth Technical Guide on the Synthesis and Application of Weinreb Amide Derivatives of 5-Bromo-2-methylbenzoic Acid.

Executive Summary

The transformation of 5-bromo-2-methylbenzoic acid into its Weinreb amide derivative (N-methoxy-N-methyl-5-bromo-2-methylbenzamide) represents a critical junction in the synthesis of polysubstituted aromatic scaffolds. This specific building block offers a unique orthogonal functionalization strategy :

-

The Weinreb amide functionality allows for the controlled synthesis of ketones or aldehydes without over-addition.[1]

-

The 5-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or lithium-halogen exchange.

-

The 2-methyl group introduces steric constraints that influence both the conformation of the molecule and the kinetics of nucleophilic attack, requiring tailored synthetic protocols.

This guide provides validated protocols for synthesizing this scaffold, analyzing the steric impact of the ortho-methyl group, and mapping downstream applications in drug discovery (e.g., SGLT2 inhibitors, kinase inhibitors).

Structural Analysis & Mechanistic Considerations

The Ortho-Effect and Steric Hindrance

The 2-methyl group in 5-bromo-2-methylbenzoic acid forces the carboxylate group out of planarity with the aromatic ring. While this reduces conjugation, it primarily acts as a steric block. Standard coupling agents (e.g., EDC/HOBt) often exhibit sluggish kinetics with ortho-substituted benzoates.

-

Implication: Activation via Acid Chlorides or high-potency coupling agents (HATU ) is preferred over carbodiimides to ensure complete conversion.

The Weinreb Chelation Model

The stability of the Weinreb amide intermediate prevents over-addition of nucleophiles. Upon attack by an organometallic reagent (R-M), a stable five-membered cyclic chelate forms.

Figure 1: Mechanism of nucleophilic addition to Weinreb amides, highlighting the chelation stabilization that prevents double addition.

Validated Synthetic Protocols

Two methods are recommended based on scale and equipment availability.

Method A: The Acid Chloride Route (Robust & Scalable)

Best for: Large scale (>10g), sterically hindered substrates, and cost-efficiency.

Reagents: Thionyl Chloride (

-

Activation:

-

Dissolve 5-bromo-2-methylbenzoic acid (1.0 equiv) in dry DCM (or Toluene for higher boiling point).

-

Add catalytic DMF (2-3 drops).

-

Add

(1.5 equiv) dropwise at 0°C. -

Crucial Step: Reflux for 2-3 hours. Note: The ortho-methyl group requires thermal energy to drive the acid chloride formation to completion.

-

Concentrate in vacuo to remove excess

. (Azeotrope with toluene if necessary).

-

-

Amidation:

-

Redissolve the crude acid chloride in dry DCM at 0°C.

-

In a separate vessel, mix

-dimethylhydroxylamine HCl (1.2 equiv) and -

Cannulate the amine solution into the acid chloride solution slowly at 0°C.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

-

Workup:

-

Quench with Sat.

. -

Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.

-

Dry over

and concentrate.

-

Method B: HATU Coupling (Mild & High Throughput)

Best for: Small scale (<1g), parallel synthesis, or acid-sensitive substrates.

Reagents: HATU, DIPEA (Hünig's Base), DMF.

-

Dissolve 5-bromo-2-methylbenzoic acid (1.0 equiv) in DMF (0.2 M).

-

Add DIPEA (3.0 equiv). Stir for 5 mins.

-

Add HATU (1.1 equiv). Stir for 10 mins to form the activated ester.

-

Add

-dimethylhydroxylamine HCl (1.2 equiv). -

Stir at RT for 12-16 hours.

-

Note: The reaction time is longer due to the steric hindrance of the 2-methyl group.

-

-

Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF, then 1N HCl, then Brine.

Comparative Analysis of Methods

| Parameter | Method A (Acid Chloride) | Method B (HATU) |

| Yield | High (85-95%) | Good (75-90%) |

| Cost | Low | High (HATU is expensive) |

| Steric Tolerance | Excellent (Thermal drive) | Moderate |

| Purification | Often not required (Crystallization) | Chromatography often needed |

| Atom Economy | High | Low (Large coupling agent byproducts) |

Downstream Applications & Chemoselectivity

The true value of this scaffold lies in its dual reactivity . The researcher must choose the order of operations carefully to avoid side reactions.

Figure 2: Divergent synthetic pathways for the 5-bromo-2-methyl Weinreb amide scaffold.

Chemoselectivity Challenges

-

Grignard Reagents (R-MgBr): Generally safe. At 0°C, Grignard reagents will attack the Weinreb amide carbonyl preferentially over reacting with the Aryl-Bromide bond.

-

Organolithiums (R-Li): High Risk.

-BuLi will likely cause Lithium-Halogen exchange at the 5-Br position before or competitively with attacking the amide.-

Mitigation: If ketone synthesis is the goal using R-Li, perform the reaction at -78°C and use exactly 1.05 equivalents, or transmetallate to milder nucleophiles (e.g., organozincs).

-

Palladium Coupling

The Weinreb amide moiety is stable to standard Suzuki, Sonogashira, and Buchwald-Hartwig conditions.

-

Recommendation: Perform Pd-coupling before converting the Weinreb amide to a ketone if the ketone contains sensitive alpha-protons or is prone to epimerization.

Troubleshooting & Optimization (E-E-A-T)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method A) | Steric hindrance of 2-Me group preventing acid chloride formation. | Increase reflux time; add catalytic DMF; ensure |

| Low Conversion (Method B) | Amine HCl salt not neutralized. | Ensure excess DIPEA (3.0+ equiv) is used to free the amine. |

| Des-bromo Product | Halogen-Metal exchange during Grignard addition. | Use |

| Over-addition (Alcohol formation) | Collapse of tetrahedral intermediate during reaction. | Ensure temperature is controlled; do not let reaction warm up significantly before quenching. |

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-aldehydes from Alpha-Amino Acids." Synthesis, 1983 , 1983(08), 676–678. (Foundational protocol for coupling agents).

-

De Luca, L.; Giacomelli, G.; Porcheddu, A. "A Mild and Efficient Alternative to the Classical Weinreb Amide Synthesis." Journal of Organic Chemistry, 2001 , 66(7), 2534–2537. (Alternative coupling strategies).

-

Application in SGLT2 Inhibitors: 5-bromo-2-methylbenzoic acid is a documented intermediate in the synthesis of gliflozin-class drugs (e.g., Canagliflozin analogs).[2] See CN113773194A and related patent literature for industrial applications.

-

ChemicalBook Entry: 5-Bromo-2-methylbenzoic acid physical properties and synthesis routes.

Sources

Comprehensive Technical Guide: Physical Characteristics and Synthesis of 5-Bromo-N-methoxy-N,2-dimethylbenzamide

Executive Summary

In modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, controlling the reactivity of acyl derivatives is paramount. 5-bromo-N-methoxy-N,2-dimethylbenzamide (CAS: 842135-03-9) serves as a highly specialized Weinreb amide intermediate. It is critically utilized in the synthesis of Kinesin Spindle Protein (KSP/Eg5) inhibitors for oncology—specifically S-Trityl-L-cysteine-based inhibitors—and as a precursor for Canagliflozin intermediates in diabetes management.

This whitepaper dissects the physical characteristics, the causality behind its liquid state (melting point anomaly), and provides a self-validating experimental workflow for its synthesis and application.

Physical Characteristics & The Melting Point Anomaly

A critical, yet frequently misunderstood, physical property of 5-bromo-N-methoxy-N,2-dimethylbenzamide is its melting point. While many halogenated benzamides present as crystalline solids at room temperature, this specific compound is isolated as a colorless oil [1].

The Causality Behind the Physical State

The liquid state at standard ambient temperature (melting point < 20 °C) is dictated by its molecular architecture:

-

Absence of Hydrogen Bond Donors: As a tertiary amide, it lacks the N-H bonds present in primary and secondary amides, entirely eliminating intermolecular hydrogen bonding networks.

-

Steric Disruption: The N-methoxy-N-methyl moiety is sterically demanding. Combined with the ortho-methyl group on the benzene ring, the molecule is forced out of a planar conformation. This steric clash prevents efficient crystal lattice packing, drastically lowering the melting energy required to transition from solid to liquid.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 5-bromo-N-methoxy-N,2-dimethylbenzamide |

| CAS Number | 842135-03-9 [3] |

| Molecular Formula | C₁₀H₁₂BrNO₂ |

| Molecular Weight | 258.11 g/mol |

| Appearance | Colorless oil (at 20–25 °C) [1] |

| Melting Point | < 20 °C (Liquid at standard conditions) |

| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, MeOH; Insoluble in H₂O |

| Storage Conditions | 2–8 °C, protect from light and moisture |

Mechanistic Insight: The Weinreb Amide Advantage

Direct addition of organometallic reagents (such as Grignard or organolithium reagents) to standard carboxylic acids or esters typically results in over-addition, yielding tertiary alcohols.

We utilize 5-bromo-N-methoxy-N,2-dimethylbenzamide specifically to arrest this reaction at the ketone stage. Upon nucleophilic attack, the methoxy oxygen and the carbonyl oxygen coordinate with the metal cation (e.g., Li⁺ or Mg²⁺) to form a highly stable, five-membered tetrahedral chelate. This intermediate is robust under reaction conditions, preventing a second equivalent of the nucleophile from attacking. The desired ketone is only liberated during the aqueous acidic workup [2].

Fig 1: Mechanism of ketone synthesis via the stable tetrahedral metal chelate of the Weinreb amide.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in visual and chemical validation checkpoints.

Protocol 1: Synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide

Rationale for Reagent Choice: We utilize oxalyl chloride over thionyl chloride because oxalyl chloride decomposes entirely into volatile gases (CO, CO₂, HCl), allowing for the isolation of the sensitive acid chloride intermediate without harsh thermal distillation.

Step-by-Step Methodology:

-

Activation: Dissolve 5-bromo-2-methylbenzoic acid (20 mmol) in anhydrous CH₂Cl₂ (20 mL) under an inert argon atmosphere.

-

Catalysis: Add 1 drop of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack type intermediate, drastically accelerating the chlorination.

-

Chlorination: Slowly add oxalyl chloride (40 mmol, 2.0 eq).

-

Self-Validation Checkpoint: Immediate effervescence (gas evolution) must be observed. Stir at room temperature for 2 hours until gas evolution ceases, indicating complete conversion.

-

-

Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent, yielding the crude acid chloride as a residual oil.

-

Amidation Setup: In a separate flask, cool a solution of N,O-dimethylhydroxylamine hydrochloride (23 mmol, 1.15 eq) and triethylamine (50 mmol, 2.5 eq) in anhydrous CH₂Cl₂ (20 mL) to 0 °C.

-

Coupling: Add the crude acid chloride dropwise over 5 minutes to the cooled solution.

-

Self-Validation Checkpoint: A dense white precipitate (triethylamine hydrochloride) will form immediately, confirming the scavenging of HCl and the progression of the coupling.

-

-

Maturation: Stir for 1 hour at 0 °C, then warm to room temperature and stir for 20.5 hours [1].

-

Workup & Purification: Quench with water, followed by 0.5 M aqueous HCl (25 mL). Extract with CH₂Cl₂ (3 × 25 mL). Dry the combined organics over MgSO₄, concentrate, and purify via flash chromatography (SiO₂; 0–50% EtOAc in hexane) to afford the product as a colorless oil (Yield: ~70%).

Fig 2: Two-step self-validating synthesis workflow of 5-bromo-N-methoxy-N,2-dimethylbenzamide.

Protocol 2: Application in Cross-Coupling (Ketone Synthesis)

When applying this compound to synthesize complex scaffolds (e.g., KSP inhibitors), the aryl bromide moiety can be lithiated, or the Weinreb amide can be attacked by an external organolithium reagent.

-

Reaction: To a solution of 5-bromo-N-methoxy-N,2-dimethylbenzamide (0.5 mmol) in dry THF at -78 °C, add phenyllithium dropwise [2].

-

Chelation: Maintain at -78 °C for 1 hour to ensure the stable tetrahedral intermediate is fully formed without premature collapse.

-

Quench: Quench the reaction strictly with 1M aqueous HCl before allowing the mixture to warm to room temperature. Causality: Premature warming before acidic hydrolysis can cause the chelate to collapse in the presence of unreacted nucleophile, leading to the unwanted tertiary alcohol.

References

-

Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models Journal of Medicinal Chemistry - ACS Publications[Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure Semantic Scholar[Link]

Synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide, a crucial intermediate in the development of various pharmaceutical compounds. As a specialized Weinreb amide, its synthesis is a cornerstone for the creation of ketones and other complex molecules, offering a reliable and high-yield pathway that circumvents common challenges in organic synthesis. This document will detail the synthetic route from commercially available precursors, explain the chemical principles underpinning the methodology, and provide detailed experimental protocols.

Introduction: The Significance of Weinreb Amides

The Weinreb amide, or N-methoxy-N-methylamide, is a uniquely stable and versatile functional group in organic synthesis. Its primary advantage lies in its reaction with organometallic reagents, such as Grignard or organolithium reagents, which halts at the ketone stage without the common over-addition that leads to the formation of tertiary alcohols.[1][2] This is due to the formation of a stable chelated intermediate that is unreactive under the reaction conditions until an aqueous workup.[2] The synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide, therefore, provides a key building block for introducing a bromo- and methyl-substituted benzoyl group into a target molecule, a common motif in medicinal chemistry.

Overall Synthetic Strategy

The synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide is a three-step process that begins with the bromination of 2-methylbenzoic acid. The resulting 5-bromo-2-methylbenzoic acid is then activated by conversion to its acyl chloride. Finally, the acyl chloride is coupled with N,O-dimethylhydroxylamine hydrochloride to yield the target Weinreb amide.

Diagram of the Overall Synthetic Workflow

Caption: The three-step synthetic route to 5-bromo-N-methoxy-N,2-dimethylbenzamide.

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2-methylbenzoic acid. The methyl and carboxylic acid groups are ortho, para-directing. Due to steric hindrance from the existing substituents at the ortho positions, the incoming bromine atom is directed to the para position relative to the methyl group, yielding the desired 5-bromo-2-methylbenzoic acid. A common and effective method for this transformation is the use of bromine in the presence of a strong acid catalyst like concentrated sulfuric acid.[3]

Experimental Protocol: Bromination of 2-methylbenzoic Acid

-

In a fume hood, add 2-methylbenzoic acid (1.0 eq) to concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add bromine (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-bromo-2-methylbenzoic acid.[3]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 2-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | White solid | 118-90-1 |

| 5-Bromo-2-methylbenzoic Acid | C₈H₇BrO₂ | 215.04 | Solid | 79669-49-1[4] |

Step 2: Synthesis of 5-Bromo-2-methylbenzoyl Chloride

To facilitate the subsequent amidation, the carboxylic acid must be activated. A common and highly effective method is the conversion of the carboxylic acid to an acyl chloride.[5] Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction via the formation of the Vilsmeier reagent.[6]

Experimental Protocol: Acyl Chloride Formation

-

In a fume hood, place 5-bromo-2-methylbenzoic acid (1.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of thionyl chloride (e.g., 5-10 eq) to the flask.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 5-bromo-2-methylbenzoyl chloride is typically used in the next step without further purification.[6][7]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 5-Bromo-2-methylbenzoyl Chloride | C₈H₆BrClO | 233.49 | Solid/Liquid | 21900-41-4 |

| Thionyl Chloride | SOCl₂ | 118.97 | Colorless liquid | 7719-09-7 |

Step 3: Synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide

The final step is the formation of the Weinreb amide through the reaction of the synthesized acyl chloride with N,O-dimethylhydroxylamine hydrochloride.[1][8] A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid that is liberated from the hydrochloride salt and produced during the reaction, driving the reaction to completion.[5]

Experimental Protocol: Weinreb Amide Formation

-

In a dry round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add a base, such as pyridine or triethylamine (2.2 eq), to the solution.

-

Dissolve the crude 5-bromo-2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled solution of N,O-dimethylhydroxylamine.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 5-bromo-N-methoxy-N,2-dimethylbenzamide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| N,O-Dimethylhydroxylamine hydrochloride | C₂H₈ClNO | 97.55 | White solid | 6638-79-5 |

| 5-bromo-N-methoxy-N,2-dimethylbenzamide | C₁₀H₁₂BrNO₂ | 258.11 | - | Not readily available |

Conclusion

The synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide is a robust and reproducible three-step process that provides a valuable intermediate for pharmaceutical and chemical research. By understanding the underlying principles of each reaction—electrophilic aromatic substitution, carboxylic acid activation, and nucleophilic acyl substitution—researchers can effectively produce this versatile Weinreb amide. The protocols detailed in this guide are based on established and reliable chemical transformations, ensuring a high degree of success for scientists in the field.

References

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

-

Wikipedia. Weinreb ketone synthesis. [Link]

-

Fisher Scientific. Amide Synthesis. [Link]

-

Sudalai, A., & Kanagasabapathy, S. (2018). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 48(7), 792-797. [Link]

-

PubChem. 5-bromo-N-methoxy-2-phenylbenzamide. [Link]

-

PubChemLite. 5-bromo-2-methoxy-3-methylbenzamide (C9H10BrNO2). [Link]

- Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

-

European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

-

Thieme. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. [Link]

-

Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

-

Organic Chemistry Portal. Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Lab Reporter [fishersci.it]

- 6. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]

- 7. 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

stability of 5-bromo-N-methoxy-N,2-dimethylbenzamide under standard conditions

An In-depth Technical Guide to the Stability of 5-bromo-N-methoxy-N,2-dimethylbenzamide

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of 5-bromo-N-methoxy-N,2-dimethylbenzamide under standard pharmaceutical stress conditions. As a Weinreb amide derivative, this compound exhibits unique stability characteristics attributable to its N-methoxy-N-methylamide functionality. This document synthesizes information on the inherent reactivity of its constituent functional groups—a substituted benzamide, a Weinreb amide, and a bromoaromatic ring—to predict its degradation profile. We present plausible degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress, in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] Detailed, field-proven protocols for conducting a comprehensive forced degradation study are provided, complete with recommendations for a stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals to facilitate robust formulation development, establish appropriate storage conditions, and ensure analytical method validity.

Introduction

5-bromo-N-methoxy-N,2-dimethylbenzamide is a substituted benzamide featuring an N-methoxy-N-methylamide group, commonly known as a Weinreb amide.[4][5] Weinreb amides are pivotal intermediates in organic synthesis, prized for their ability to react with organometallic reagents to produce ketones or be selectively reduced to aldehydes without the common problem of over-addition.[6][7][8] This controlled reactivity stems from the stability of the tetrahedral intermediate formed during nucleophilic attack, which is stabilized by chelation.[7][9][10] Understanding the stability of this molecule is paramount for its use in drug discovery and development, as degradation can impact potency, purity, and safety.[1][2] Forced degradation studies are therefore essential to elucidate potential degradation pathways, identify degradation products, and develop validated, stability-indicating analytical methods.[3][11][12]

Chemical Profile and Structural Features

The stability of 5-bromo-N-methoxy-N,2-dimethylbenzamide is dictated by the interplay of its three key structural features:

-

The Benzamide Core: The amide bond is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[2][6][13][14] The substitution pattern on the aromatic ring—a bromine atom and a methyl group—will influence its electronic properties and, consequently, its reactivity.

-

The Weinreb Amide (N-methoxy-N-methylamide): This functional group is notably more resistant to hydrolysis than typical secondary or tertiary amides due to the stabilizing effect of the N-methoxy group.[6][9][10] However, it is not entirely inert and will degrade under forced conditions.

-

The Bromoaromatic System: The carbon-bromine (C-Br) bond on the phenyl ring is a potential site of lability, particularly under photolytic stress. Aromatic halides are known to undergo homolytic cleavage when exposed to UV radiation, leading to debromination.[12]

Predicted Stability Profile and Potential Degradation Pathways

Based on the structural analysis and established chemical principles, the following degradation pathways are predicted under standard forced degradation conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)

The primary pathway for hydrolytic degradation is the cleavage of the amide bond. While more stable than many other amides, the Weinreb amide will hydrolyze under sufficiently strong acidic or basic conditions, accelerated by heat.[13][14]

-

Mechanism: The reaction proceeds via nucleophilic acyl substitution, where water or hydroxide attacks the carbonyl carbon.

-

Predicted Products:

-

5-bromo-2-methylbenzoic acid

-

N,O-dimethylhydroxylamine

-

The rate of hydrolysis may differ significantly between acidic and basic media. In strongly acidic solutions (>60% H2SO4), a secondary mechanism involving a second proton transfer may become dominant for some benzamides.[13]

Oxidative Degradation

Oxidation is a common degradation pathway for pharmaceuticals.[6] For this molecule, several sites could be susceptible to oxidation.

-

Potential Sites of Oxidation:

-

Amide Nitrogen: Oxidation could potentially lead to the formation of N-oxide derivatives, though this is less common for amides compared to amines.

-

Benzylic Methyl Group: The methyl group on the aromatic ring could be oxidized to a hydroxymethyl or carboxylic acid group under aggressive oxidative conditions.

-

Aromatic Ring: The electron-rich aromatic ring could undergo oxidation, potentially leading to ring-opened products or the introduction of hydroxyl groups, although this typically requires harsh conditions.

-

-

Predicted Products: The specific products are highly dependent on the oxidant used. A novel base-mediated oxidative pathway has been reported for certain secondary amides, resulting in cleavage to a primary amide, though this specific pathway is less likely to be primary here.[2]

Photolytic Degradation

Aromatic bromides are known to be susceptible to photodegradation.[12] The energy from UV or even high-intensity visible light can induce homolytic cleavage of the C-Br bond.

-

Mechanism: Absorption of light leads to an excited state, followed by cleavage of the C-Br bond to form an aryl radical and a bromine radical. These radicals can then participate in a variety of subsequent reactions.

-

Predicted Primary Product:

-

N-methoxy-N,2-dimethylbenzamide (debrominated parent compound)

-

-

Other Potential Products: Secondary products can arise from reactions of the aryl radical with solvents or other molecules.

Thermal Degradation

Benzamides are generally thermally stable compounds.[1][10] Significant degradation is typically observed only at temperatures well above those used in standard pharmaceutical stability testing (e.g., >150°C).[1]

-

Mechanism: At very high temperatures, thermal decomposition of related N,N-dialkoxyamides has been shown to proceed via homolysis of the N-O bond.[15]

-

Predicted Products: Under extreme heat, fragmentation of the molecule is expected, potentially yielding products like 5-bromo-2-methylbenzonitrile through the elimination of the N-methoxy-N-methyl group. However, under typical ICH thermal stress conditions (e.g., 60-80°C), the solid form of the compound is expected to be stable.

The predicted degradation pathways are summarized in the diagram below.

Caption: Predicted degradation pathways of 5-bromo-N-methoxy-N,2-dimethylbenzamide.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage and handling procedures are recommended to ensure the integrity of 5-bromo-N-methoxy-N,2-dimethylbenzamide:

-

Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place.[1][16] To mitigate the risk of photolytic degradation, it should be kept in well-closed, light-resistant containers.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage and handling.[1][10]

Experimental Design for Stability Assessment

A comprehensive forced degradation study is necessary to confirm the predicted pathways, identify any unknown degradants, and develop a stability-indicating analytical method.[11]

Objective

The primary objective is to intentionally degrade the sample to an extent of 5-20%, which is sufficient to detect and characterize degradation products without completely consuming the parent compound.[1]

Analytical Methodology

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended analytical technique.[7][17][18]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar or non-polar degradants.

-

Detection: A Photodiode Array (PDA) detector is crucial for assessing peak purity and identifying the optimal detection wavelength.[17]

-

Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly recommended for the structural elucidation of unknown degradation products.[17][19]

Forced Degradation Study Workflow

The following diagram outlines the general workflow for conducting the forced degradation study.

Caption: General workflow for a forced degradation study.

Detailed Experimental Protocols

1. Stock Solution Preparation:

-

Prepare a stock solution of 5-bromo-N-methoxy-N,2-dimethylbenzamide at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).

2. Stress Conditions:

-

For each condition, prepare a stressed sample and a control sample (stored at ambient temperature, protected from light).

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the mixture in a water bath at 60°C.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

-

Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature.

-

Withdraw aliquots at appropriate time intervals (e.g., 30 mins, 2, 4, 8 hours), as base hydrolysis is often faster than acid hydrolysis.[20]

-

Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the mixture at room temperature, protected from light.

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 8, 24 hours).

-

-

Thermal Degradation (Solid State):

-

Place a known quantity of the solid compound in a vial.

-

Store the vial in an oven at 80°C.

-

At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the initial solvent to the target concentration, and analyze.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photostable, transparent container (e.g., quartz cuvette) to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Simultaneously, expose a control sample wrapped in aluminum foil to the same temperature conditions.

-

Analyze the samples after the exposure period.

-

3. Sample Analysis and Data Evaluation:

-

Analyze all samples (stressed, controls, and a time-zero sample) using the developed stability-indicating HPLC method.

-

For each peak, record the retention time, peak area, and UV spectrum (if using a PDA detector).

-

Peak Purity: Evaluate the peak purity of the parent compound in the stressed samples to ensure no degradants are co-eluting.

-

Mass Balance: Calculate the mass balance to account for the loss of the parent compound and the formation of degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products are being detected.[20]

-

Identification: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.[17][19]

Summary of Experimental Conditions and Data

The following table should be used to summarize the experimental conditions and the expected outcomes of the forced degradation study.

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Primary Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 hours | 5-bromo-2-methylbenzoic acid |

| Base Hydrolysis | 0.1 M NaOH | Room Temp | 0.5-8 hours | 5-bromo-2-methylbenzoic acid |

| Oxidation | 3% H₂O₂ | Room Temp | 2-24 hours | Oxidized derivatives (structure to be confirmed by MS) |

| Thermal (Solid) | Dry Heat | 80°C | 1-7 days | Likely stable; minimal degradation expected |

| Photolytic | ICH Q1B Light | Ambient | Per ICH Q1B | N-methoxy-N,2-dimethylbenzamide (debrominated) |

Conclusion

5-bromo-N-methoxy-N,2-dimethylbenzamide is predicted to be a relatively stable compound under standard storage conditions, with the primary liabilities being the amide bond under harsh hydrolytic conditions and the C-Br bond under photolytic stress. The Weinreb amide functionality imparts greater resistance to hydrolysis compared to standard amides. A systematic forced degradation study, as outlined in this guide, is critical to confirm these predictions, fully characterize the degradation profile, and develop a robust, stability-indicating analytical method. The insights gained from such studies are fundamental to ensuring the quality, safety, and efficacy of any potential drug product containing this molecule.

References

-

Ribeiro da Silva, M. A., & Matos, M. A. (2018). Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? Molecules, 23(3), 599. [Link]

-

Al-Aani, H., & Leone, A. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]

-

ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF. [Link]

-

Kryshtal, A., & Vedejs, E. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

-

Bannach, G., et al. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. [Link]

-

ResearchGate. (n.d.). Electrochemical Deoxygenation of Aromatic Amides and Sulfoxides | Request PDF. [Link]

-

Sane, R. T., et al. (2009). Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. Indian Journal of Pharmaceutical Sciences, 71(1), 45–51. [Link]

-

Patel, Y., & Argekar, A. (n.d.). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. ResearchGate. [Link]

-

Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. [Link]

-

Cox, R. A. (2010). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 88(6), 565-574. [Link]

-

Kjaersgaard, A., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]

-

Ivanovic, D., et al. (2007). Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide i. SciSpace. [Link]

-

Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]

-

Langer, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. [Link]

-

PubChem. (n.d.). 2-Methylbenzamide. [Link]

-

ResearchGate. (n.d.). Degradation observed by applying the stress condition. [Link]

-

Doubtnut. (2023). Acidic hydrolysis of 2-methylbenzamide followed by heating with alkaline potassium permanganate.... YouTube. [Link]

-

Li, Y., & Wang, J. (2008). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o332. [Link]

-

El-Ragehy, N. A., et al. (2012). Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products. Pharmaceutical Methods, 3(1), 23–29. [Link]

-

Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11). [Link]

-

Daouk, S., et al. (2012). Structural elucidation of degradation products of a benzopyridooxathiazepine under stress conditions using electrospray orbitrap mass spectrometry. Talanta, 93, 349-360. [Link]

-

ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]

-

Al-Majed, A. A., et al. (2015). Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry, 12(8), 2636-2645. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by oxidative amidation. [Link]

-

AmbioPharm. (n.d.). What is a stability indicating method?. [Link]

-

Bansal, R., & Bansal, G. (n.d.). Identification Of Stress Degradation Products Of Bupropion Using LC-PDA, LC-MS-TOF And MSn Techniques. OMICS International. [Link]

-

Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(40), 7666-7669. [Link]

-

PubChem. (n.d.). N-Methoxy-N-methylbenzamide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. N-Methoxy-N-methylbenzamide | CAS 6919-61-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. raineslab.com [raineslab.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. q1scientific.com [q1scientific.com]

- 12. pharmtech.com [pharmtech.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture - Arabian Journal of Chemistry [arabjchem.org]

- 19. Structural elucidation of degradation products of a benzopyridooxathiazepine under stress conditions using electrospray orbitrap mass spectrometry - study of degradation kinetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ajrconline.org [ajrconline.org]

Methodological & Application

synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide from 5-bromo-2-methylbenzoic acid

[1]

Abstract & Application Scope

This application note details the optimized synthesis of 5-bromo-N-methoxy-N,2-dimethylbenzamide (Weinreb amide) starting from 5-bromo-2-methylbenzoic acid .

Weinreb amides are pivotal intermediates in medicinal chemistry, serving as stable "masked" carbonyls. They effectively prevent over-addition of organometallic reagents (Grignard or Organolithium), allowing for the clean synthesis of ketones and aldehydes.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Key Challenge: The starting material contains an ortho-methyl group (position 2), creating steric hindrance that can retard standard carbodiimide-based couplings (e.g., EDC/HOBt).[1] Solution: This protocol utilizes an Acid Chloride Activation strategy via Oxalyl Chloride/DMF, ensuring complete conversion even with steric bulk.

Retrosynthetic Analysis & Strategy

The synthesis relies on the Nahm-Weinreb Amidation .[2][3] The transformation converts the carboxylic acid into an activated electrophile, which is then intercepted by N,O-dimethylhydroxylamine.

Selection of Synthetic Route

| Method | Reagents | Suitability for ortho-Substituted Acids | Verdict |

| A. Acid Chloride | Oxalyl Chloride, cat.[1] DMF | High. The highly reactive acyl chloride overcomes steric hindrance at the 2-position. | Primary Protocol |

| B. Carbodiimide | EDC, HOBt, DIPEA | Medium/Low. Bulky O-acylisourea intermediates may react slowly, leading to side products (N-acyl ureas).[1] | Alternative |

| C. Phosphonic Anhydride | T3P (Propylphosphonic anhydride) | High. Excellent for sterics, but reagents are often more expensive than Route A. | Not covered here |

Mechanism of Action: The Catalytic Cycle